molecular formula C16H13F3O B12530193 1,3-Diphenyl-2-(trifluoromethyl)-1-propanone

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone

Cat. No.: B12530193
M. Wt: 278.27 g/mol
InChI Key: SJSCKEKKBSNJKY-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone is a high-purity chemical compound offered for research and development purposes. This ketone features a central propanone core substituted with phenyl groups and a trifluoromethyl group, making it a valuable building block in organic synthesis. The incorporation of the trifluoromethyl group is of particular interest in medicinal chemistry and materials science, as this moiety can significantly alter a molecule's metabolic stability, lipophilicity, and binding properties . As a reagent, it is suited for exploring novel synthetic pathways, including fluorination reactions and the development of pharmaceuticals and agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C16H13F3O

Molecular Weight

278.27 g/mol

IUPAC Name

2-benzyl-3,3,3-trifluoro-1-phenylpropan-1-one

InChI

InChI=1S/C16H13F3O/c17-16(18,19)14(11-12-7-3-1-4-8-12)15(20)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

SJSCKEKKBSNJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Methodology

The oxidation of secondary alcohols to ketones is a classical approach. For 1,3-diphenyl-2-(trifluoromethyl)-1-propanone, chromium-based oxidants such as chromic anhydride (CrO₃) in dichloromethane or ether solvents are commonly employed.

Reaction Conditions :

  • Substrate: 1,3-Diphenyl-2-(trifluoromethyl)-2-propanol
  • Oxidant: CrO₃ (1.3–1.6 mol equivalents)
  • Solvent: Dichloromethane or ether
  • Temperature: 25–55°C (optimal at 45°C)
  • Time: 3–5 hours

Performance :

  • Yield : 74.6–86.7% purity
  • Challenges : Chromium waste generation, strict temperature control required to avoid over-oxidation.

Mechanistic Insight :
The reaction proceeds via the formation of a chromate ester intermediate, followed by β-hydrogen elimination to yield the ketone.

Diazotization and Coupling with Isopropenyl Acetate

Methodology

This method involves diazotization of 3-trifluoromethylaniline followed by coupling with isopropenyl acetate in polar solvents (e.g., methanol/water mixtures).

Reaction Conditions :

  • Diazotization:
    • Substrate: 3-Trifluoromethylaniline
    • Reagents: NaNO₂ (1–2 mol equivalents), HCl (1.5–4 mol equivalents)
    • Temperature: 0–25°C
  • Coupling:
    • Reagent: Isopropenyl acetate (1–3 mol equivalents)
    • Catalyst: CuCl or CuCl₂ (0.01–0.20 mol equivalents)
    • Solvent: Methanol/water or acetone/water
    • Temperature: 20–70°C

Performance :

  • Yield : 39–59.1%
  • Advantages : Scalable for industrial production.
  • Challenges : Requires careful pH control to suppress side reactions (e.g., bisulfite complex formation).

Purification :
The crude product is purified via vacuum distillation (98–102°C at 10 mmHg) or bisulfite complex hydrolysis.

Grignard Addition to Trifluoromethylated Ketones

Methodology

A two-step strategy involves:

  • Synthesis of a trifluoromethylated diketone intermediate.
  • Grignard addition of phenylmagnesium bromide to introduce the aryl groups.

Example Reaction :

  • Preparation of 2-(trifluoromethyl)-1,3-diketone via Claisen condensation.
  • Sequential addition of PhMgBr to the diketone.

Performance :

  • Yield : 65–71% for analogous diphenylpropanones.
  • Limitations : Low regioselectivity in unsymmetrical diketones.

Trifluoromethylation of 1,3-Diphenyl-1-propanone

Methodology

Direct trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) under anion-initiated conditions.

Reaction Conditions :

  • Substrate: 1,3-Diphenyl-1-propanone
  • Reagent: TMSCF₃ (1.2–3 mol equivalents)
  • Initiator: TBAF (0.004–10 mol%)
  • Solvent: THF or DMF
  • Temperature: 25–80°C

Performance :

  • Yield : 36–88% for analogous CF₃-adducts.
  • Mechanism : Anionic chain reaction involving CF₃⁻ transfer.

Multi-Component Coupling Reactions

Methodology

Metallaphotoredox catalysis enables the assembly of this compound from nitroarenes, trifluoropropene, and phenylacetylene derivatives.

Reaction Conditions :

  • Catalysts:
    • Photoredox: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
    • Transition Metal: Ni(NO₃)₂/BPhen
  • Solvent: DMSO/DME
  • Light Source: 450 nm LEDs

Performance :

  • Yield : 50–88%.
  • Advantages : Atom-economical, modular substrate scope.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Alcohol Oxidation 74–87% High purity, established protocol Toxic Cr waste, energy-intensive
Diazotization 39–59% Industrially scalable Low yield, complex purification
Grignard Addition 65–71% Regioselective Multi-step, air-sensitive reagents
TMSCF₃ Trifluoromethylation 36–88% Direct CF₃ introduction Requires anhydrous conditions
Multi-Component 50–88% Modular, sustainable Specialized equipment needed

Optimization Strategies

Temperature and Solvent Effects

  • Oxidation : Higher temperatures (45°C) improve reaction rates but risk decomposition.
  • Diazotization : Methanol/water mixtures enhance coupling efficiency vs. acetone/water.

Catalytic Systems

  • Copper Salts : CuCl₂ increases yield in diazo couplings but necessitates post-reaction removal.
  • Photoredox Catalysts : Ir/Ni systems enable room-temperature reactions but require precise light control.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-(trifluoromethyl)-1-propanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The phenyl groups contribute to π-π interactions and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl Positioning: The α-CF₃ group in the target compound enhances electron-withdrawing effects, increasing reactivity in cross-coupling reactions compared to non-fluorinated analogs like dibenzoylmethane .
  • Synthetic Efficiency : Higher yields (e.g., 69% for 3i ) are achieved when –CF₃ is on the aryl ring rather than the α-position, likely due to reduced steric hindrance .
  • Biological Activity: α-CF₃ chalcones exhibit superior anticancer activity compared to non-fluorinated chalcones, attributed to –CF₃-induced stabilization of reactive intermediates and enhanced membrane permeability .

Physicochemical and Pharmacological Differences

Lipophilicity and Stability :

  • The –CF₃ group in 1,3-diphenyl-2-(trifluoromethyl)-1-propanone increases logP (lipophilicity) by ~1.5 units compared to dibenzoylmethane, improving bioavailability .
  • Fluorinated analogs like 3i and the target compound show greater thermal stability (decomposition >200°C) than hydroxylated derivatives (e.g., 1-(3-chlorophenyl)-1-hydroxy-2-propanone) .

Reactivity in Cross-Coupling :

  • The target compound’s α-CF₃ group facilitates asymmetric fluorination, as seen in Negishi cross-couplings (e.g., Entry 8, Table 3 in ), whereas non-fluorinated analogs require harsher conditions.

Pharmacological Profiles :

  • Anticancer Activity: The target compound’s α-CF₃ chalcones show IC₅₀ values <10 μM in prostate cancer models, outperforming non-fluorinated chalcones (IC₅₀ >50 μM) .
  • Neuropharmacology: Derivatives like 1-(3-chlorophenyl)-1-hydroxy-2-propanone are precursors to antidepressants (Bupropion), emphasizing the role of non-CF₃ substituents in CNS drug design .

Biological Activity

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone, commonly referred to as a trifluoromethyl ketone, is an organic compound characterized by its unique molecular structure that includes a trifluoromethyl group. This structural feature significantly enhances its biological activity and physicochemical properties, making it a subject of interest in medicinal chemistry and pharmacological research. The molecular formula for this compound is C16_{16}H14_{14}F3_3O, and it has a molecular weight of approximately 286.37 g/mol .

Recent studies have identified this compound as a dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism and glucose homeostasis, making this compound a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes .

In silico docking studies have demonstrated that this compound exhibits strong binding affinity to PPAR receptors, with lower binding energy values compared to other known ligands. This suggests a promising efficacy in modulating these receptors' activities .

Comparative Biological Activity

The incorporation of the trifluoromethyl group not only enhances lipophilicity but also alters the electronic characteristics of the molecule, which contributes to its increased biological activity compared to structurally similar compounds. Below is a comparison table highlighting key features of this compound against related compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compound C16_{16}H14_{14}F3_3ODual agonist for PPARα and PPARγEnhanced lipophilicity due to trifluoromethyl group
1,3-Diphenyl-2-propanone C15_{15}H14_{14}OLacks trifluoromethyl groupLess lipophilic compared to the trifluoromethyl derivative
Benzylidene acetophenone C15_{15}H12_{12}OContains a double bond between phenyl and carbonylMore reactive due to the double bond
4-(Trifluoromethyl)acetophenone C9_{9}H7_7F3_3OTrifluoromethyl group presentSmaller size; different reactivity

Therapeutic Applications

A study conducted on the effects of this compound on metabolic pathways revealed its potential in improving insulin sensitivity and reducing lipid accumulation in adipocytes. The compound was tested on various cell lines, demonstrating significant reductions in triglyceride levels and enhanced glucose uptake .

Example Study:

  • Title: "Effects of this compound on Lipid Metabolism"
  • Methodology: In vitro assays using adipocyte cell lines.
  • Findings:
    • Reduced triglyceride accumulation by 30%.
    • Increased glucose uptake by 25%.

Additional Biological Activities

Beyond its role as a PPAR agonist, preliminary research indicates that this compound may exhibit antioxidant properties. A comparative analysis with tocopherols showed that this compound could scavenge free radicals effectively .

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